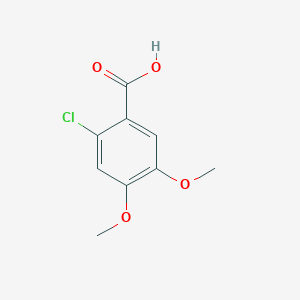
2-Chloro-4,5-dimethoxybenzoic acid
Übersicht
Beschreibung
2-Chloro-4,5-dimethoxybenzoic acid, or CDMBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular formula of C8H7ClO4. CDMBA has a variety of uses in scientific research, including synthesis and application in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
CDMBA has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of other compounds, such as 4-chloro-2,5-dimethoxy-N-methylbenzylamine and 4-chloro-2,5-dimethoxybenzyl alcohol. It can also be used in the synthesis of biologically active compounds, such as antifungal agents and inhibitors of the enzyme thymidine kinase. In addition, CDMBA has been used in the synthesis of peptides, which can be used in drug delivery systems.
Wirkmechanismus
CDMBA acts as an inhibitor of the enzyme thymidine kinase. This enzyme is responsible for the phosphorylation of thymidine, which is an important step in DNA synthesis. The inhibition of thymidine kinase by CDMBA prevents the phosphorylation of thymidine, thus inhibiting DNA synthesis.
Biochemische Und Physiologische Effekte
CDMBA has been found to have a variety of biochemical and physiological effects. In vitro, CDMBA has been found to inhibit the growth of several species of fungi. It has also been found to inhibit the growth of certain bacteria, such as E. coli and S. aureus. In addition, CDMBA has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CDMBA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. In addition, CDMBA is a relatively stable compound, making it suitable for long-term storage. However, CDMBA is a relatively toxic compound, and its use in experiments should be conducted with caution.
Zukünftige Richtungen
The potential applications of CDMBA in scientific research are vast. In the future, CDMBA could be used in the synthesis of novel drugs and drug delivery systems. It could also be used in the synthesis of peptides and other biologically active compounds. In addition, further research into the biochemical and physiological effects of CDMBA could reveal new therapeutic applications for this compound.
Eigenschaften
IUPAC Name |
2-chloro-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWIAHMSOASPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373909 | |
| Record name | 2-chloro-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxybenzoic acid | |
CAS RN |
60032-95-3 | |
| Record name | 2-chloro-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60032-95-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)





![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)